molecular formula C12H7F3O B11880526 1-(Trifluoromethyl)naphthalene-6-carboxaldehyde

1-(Trifluoromethyl)naphthalene-6-carboxaldehyde

Cat. No.: B11880526
M. Wt: 224.18 g/mol
InChI Key: BSLSGOWVZLPDME-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalene-6-carboxaldehyde is an organic compound with the molecular formula C12H7F3O It is a derivative of naphthalene, where a trifluoromethyl group is attached at the first position and a carboxaldehyde group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the metalation of 1-(trifluoromethyl)naphthalene followed by formylation . The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) and subsequent treatment with formylating agents like dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)naphthalene-6-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Organometallic reagents like Grignard reagents or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: 1-(Trifluoromethyl)naphthalene-6-carboxylic acid.

    Reduction: 1-(Trifluoromethyl)naphthalene-6-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-6-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-6-carboxaldehyde depends on its application. In chemical reactions, the trifluoromethyl group is highly electron-withdrawing, which influences the reactivity of the naphthalene ring. This property can be exploited in various synthetic pathways to create new compounds with desired properties .

Comparison with Similar Compounds

  • 1-(Trifluoromethyl)naphthalene-2-carboxaldehyde
  • 2-(Trifluoromethyl)naphthalene-6-carboxaldehyde

Comparison: 1-(Trifluoromethyl)naphthalene-6-carboxaldehyde is unique due to the specific positioning of the trifluoromethyl and carboxaldehyde groups, which affects its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns and applications in synthesis .

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique chemical properties make it a valuable compound for further study and application.

Properties

Molecular Formula

C12H7F3O

Molecular Weight

224.18 g/mol

IUPAC Name

5-(trifluoromethyl)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H7F3O/c13-12(14,15)11-3-1-2-9-6-8(7-16)4-5-10(9)11/h1-7H

InChI Key

BSLSGOWVZLPDME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=O)C(=C1)C(F)(F)F

Origin of Product

United States

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